Azadibenzocyclooctyne-PEG4-alcohol
Description
Evolution and Principles of Bioorthogonal Click Chemistry
The concept of "click chemistry" was first introduced in the late 1990s and is characterized by reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts. cas.orgnih.gov These reactions are designed to be highly reliable and effective, even in complex biological environments. cas.org A key evolution of click chemistry is bioorthogonal chemistry, which specifically refers to click reactions that can be performed in living organisms without interfering with their natural biological processes. cas.orgnih.gov
The principles of bioorthogonal chemistry are centered on the use of chemical reactions that are foreign to biological systems. This ensures that the reactants only react with each other and not with the vast array of other molecules present in a cell. This high degree of specificity is crucial for accurately studying biological processes without causing unintended disruptions. nih.gov
Rationale for Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Advanced Research
One of the most significant advancements in bioorthogonal chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that has become indispensable for studying biomolecules in living systems. chempep.comresearchgate.net
The initial gold standard for click chemistry was the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the copper catalyst required for this reaction is toxic to cells, limiting its application in living organisms. chempep.com SPAAC overcomes this limitation by using a strained cyclooctyne (B158145), like ADIBO, which readily reacts with an azide (B81097) without the need for a toxic metal catalyst. chempep.comresearchgate.net The driving force for this reaction is the release of ring strain in the cyclooctyne, which leads to a rapid and spontaneous reaction with the azide. chempep.com This allows researchers to perform these reactions under physiological conditions, making it a powerful tool for in vivo studies. researchgate.net
Contextualization of Azadibenzocyclooctyne (ADIBO) Scaffolds in Bioorthogonal Ligation Systems
Azadibenzocyclooctyne (ADIBO) is a highly reactive cyclooctyne used in SPAAC reactions. acs.orgnih.gov Its rigid, dibenzo-fused structure creates significant ring strain, which is the key to its high reactivity towards azides. chempep.com This high reactivity allows for rapid and efficient labeling of azide-modified biomolecules. acs.org
ADIBO scaffolds can be functionalized with various groups to allow for their attachment to a wide range of molecules. acs.org For example, the alcohol group on Azadibenzocyclooctyne-PEG4-alcohol provides a convenient handle for further chemical modifications, enabling its use in a variety of research applications. nih.gov
The Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Research Reagent Solubility and Biocompatibility
Polyethylene glycol (PEG) is a polymer that is widely used in biomedical applications due to its unique properties. chempep.comthermofisher.com When incorporated into a research reagent like this compound, a PEG linker, in this case a PEG4 linker with four repeating ethylene (B1197577) glycol units, serves several important functions:
Enhanced Solubility: Many biomolecules and labeling reagents are hydrophobic and have poor solubility in aqueous environments. The hydrophilic nature of PEG linkers significantly increases the water solubility of the entire molecule, preventing aggregation and improving its handling in biological buffers. thermofisher.comaxispharm.com
Improved Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it highly biocompatible. chempep.comprecisepeg.com This is crucial for in vivo applications where the reagent will be introduced into a living organism.
Increased Stability: PEGylation, the process of attaching PEG chains, can protect molecules from enzymatic degradation, increasing their stability and circulation time in biological systems. axispharm.com
Flexibility: The flexible nature of the PEG chain acts as a spacer, which can reduce steric hindrance and allow for more efficient interaction between the ADIBO core and its target azide. chempep.com
Structure
2D Structure
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c32-14-16-36-18-20-38-22-21-37-19-17-35-15-13-30-28(33)11-12-29(34)31-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)31/h1-8,32H,11-23H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINQXODBLJKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of Strain Promoted Azide Alkyne Cycloaddition Spaac with Azadibenzocyclooctyne Peg4 Alcohol
Reaction Mechanisms and Pathways of SPAAC Involving Azadibenzocyclooctyne Systems
The fundamental reaction mechanism of SPAAC is a [3+2] Huisgen cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). nih.gov In the case of azadibenzocyclooctyne (ADIBO) systems, the reaction proceeds without the need for a copper(I) catalyst, which is known for its cellular toxicity. mdpi.com The driving force behind this "copper-free" click reaction is the significant ring strain inherent in the eight-membered cyclooctyne (B158145) ring. mdpi.com
Computational studies, often employing density functional theory (DFT), have elucidated the transition state of this reaction. nih.gov The model suggests that the high reactivity of cyclooctynes is due to the lower energy required to distort the alkyne from its ground-state geometry to the bent transition-state geometry, compared to a linear alkyne. nih.gov The asynchronous transition state involves the formation of two new carbon-nitrogen bonds, with the internal nitrogen of the azide (B81097) typically forming a bond before the terminal nitrogen. nih.gov
The presence of the two fused benzene (B151609) rings in the ADIBO core further enhances the ring strain and, consequently, the reactivity of the alkyne. mdpi.com This dibenzo-annulation leads to a more distorted alkyne geometry in the ground state, bringing it closer to the geometry of the transition state and thus lowering the activation energy of the reaction. mdpi.com
Quantitative Kinetic Analysis of SPAAC Reaction Rates in Various Solvents and Biological Milieu
The rate of the SPAAC reaction is a critical parameter for its practical application, especially in living systems where concentrations of reactants can be low and the reaction medium is complex. The reaction follows second-order kinetics, and the rate is typically expressed with a bimolecular rate constant (k₂).
While specific kinetic data for Azadibenzocyclooctyne-PEG4-alcohol is not extensively published, data for closely related ADIBO and dibenzocyclooctynol (DIBO) derivatives provide valuable insights. The presence of a PEG linker has been noted to potentially enhance reaction rates. researchgate.net The solvent can have a significant impact on the reaction kinetics. Generally, more aqueous solvent systems tend to accelerate the SPAAC reaction, which is advantageous for biological applications. nih.gov This has been attributed to a hydrophobic effect, where the nonpolar reactants are driven together in a polar medium. nih.gov However, the use of organic co-solvents like DMSO can also influence the reaction, sometimes leading to slightly lower but still rapid reaction rates. nih.govresearchgate.net
The table below presents representative second-order rate constants for the reaction of a DIBO-alcohol, a close analog of ADIBO-PEG4-alcohol, with benzyl (B1604629) azide in methanol (B129727). This provides a baseline for understanding the reactivity of this class of compounds.
| Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO-alcohol | Benzyl Azide | Methanol | 0.0567 ± 0.0027 |
| Data sourced from a study on dibenzocyclooctynol derivatives. nih.gov |
Influence of Structural Modifications and Ring Strain on ADIBO Reactivity Profile
The reactivity of the azadibenzocyclooctyne core can be finely tuned through structural modifications. One of the key factors governing reactivity is the ring strain of the cyclooctyne. As a general principle, increasing the ring strain leads to a faster SPAAC reaction. mdpi.com This is because a more strained alkyne requires less distortion to reach the transition state geometry. nih.gov
A pertinent example is the oxidation of the alcohol group in a dibenzocyclooctynol (DIBO) to a ketone. This modification leads to a significant increase in the reaction rate. nih.govresearchgate.net The introduction of the sp²-hybridized carbon of the ketone is thought to induce a conformational change in the cyclooctyne ring, further increasing its strain and reactivity. nih.gov
The table below illustrates the effect of modifying the functional group on the cyclooctyne ring on the second-order rate constant of the SPAAC reaction with benzyl azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Fold Increase vs. Alcohol |
| DIBO-alcohol | 0.0567 ± 0.0027 | 1.0 |
| DIBO-ketone | 0.2590 ± 0.0067 | ~4.6 |
| Data is for the reaction with benzyl azide in methanol at 25°C. nih.gov |
Comparative Reactivity Studies of this compound with Other Strained Alkyne Derivatives
This compound belongs to a broader class of strained alkynes used in SPAAC. To appreciate its utility, it is helpful to compare its reactivity with other commonly used cyclooctynes. Some of the most frequently employed strained alkynes include bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctyne (DIFO).
Generally, dibenzoannulated cyclooctynes like ADIBO exhibit significantly higher reactivity compared to simple aliphatic cyclooctynes. mdpi.com The increased reactivity of ADIBO derivatives makes them particularly suitable for applications where rapid labeling is required or when dealing with low concentrations of target molecules. nih.gov However, the choice of the optimal strained alkyne also depends on other factors such as stability, solubility, and potential side reactions in the specific experimental context.
The following table provides a comparison of the second-order rate constants for various cyclooctyne systems with benzyl azide, highlighting the superior reactivity of the dibenzocyclooctyne core.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] |
| Cyclooctyne (OCT) | ~0.0024 |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 |
| Dibenzocyclooctyne (DIBO/ADIBO type) | ~0.3 - 0.9 |
| Rate constants are approximate and can vary based on specific derivatives and reaction conditions. Data compiled from multiple sources. researchgate.net |
Advanced Bioconjugation Strategies Utilizing Azadibenzocyclooctyne Peg4 Alcohol
Site-Specific Functionalization of Proteins and Peptides for Chemical Biology Research
The ability to label proteins and peptides at specific sites is paramount for understanding their function, localization, and interactions within complex biological systems. Azadibenzocyclooctyne-PEG4-alcohol offers a strategic advantage in this endeavor through its application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.
Methodologies for Targeted Biomolecule Labeling in Research Settings
Targeted labeling of proteins and peptides using this compound hinges on the introduction of an azide-bearing unnatural amino acid into the polypeptide chain. This is typically achieved through genetic code expansion, where a unique codon is reassigned to incorporate the azido-amino acid during protein expression. Once the azide (B81097) is in place, this compound can be introduced. The strained cyclooctyne (B158145) ring of the ADIBO group readily and specifically reacts with the azide, forming a stable triazole linkage without the need for cytotoxic copper catalysts. This copper-free nature is a significant advantage for in vivo and live-cell labeling studies. thermofisher.com
The terminal alcohol group on the PEG4 spacer can then be used for subsequent modifications. For instance, it can be functionalized with a variety of reporter molecules, such as fluorophores for imaging, or with affinity tags for purification and pull-down assays. The hydrophilic PEG4 spacer serves to improve the water solubility of the resulting bioconjugate and minimize non-specific binding, which is crucial for maintaining the native conformation and function of the labeled biomolecule.
Implementation of Orthogonal Ligation Approaches with ADIBO-PEG4-alcohol
The true power of this compound lies in its compatibility with orthogonal ligation strategies. "Orthogonal" refers to a set of chemical reactions that occur in the same vessel without interfering with one another. This allows for the sequential or simultaneous labeling of multiple biomolecules or different sites on the same biomolecule.
In a typical orthogonal approach, a protein might be engineered to contain both an azide-bearing amino acid and another unique functional group, such as a ketone or an aldehyde. The azide can be specifically targeted by this compound. The terminal alcohol of this linker can then be activated, for example, by conversion to an aldehyde or a maleimide, to react with a second probe. This allows for the construction of complex, multi-component protein conjugates. This strategy is invaluable for creating sophisticated research tools, such as FRET (Förster Resonance Energy Transfer) sensors or bifunctional proteins.
Nucleic Acid Modification and Oligonucleotide Conjugation for Probe Development
The precise modification of nucleic acids and oligonucleotides is essential for applications ranging from diagnostics to therapeutic development. This compound provides a robust platform for achieving such modifications. Oligonucleotides can be synthesized with a terminal azide group, often at the 5' or 3' end. This azido-modified oligonucleotide can then be readily conjugated to this compound via SPAAC.
The resulting conjugate, now bearing a terminal alcohol, can be further elaborated. For example, the hydroxyl group can be phosphitylated to allow for its incorporation into automated DNA/RNA synthesis, enabling the creation of longer, modified nucleic acid sequences. Alternatively, it can be conjugated to other molecules of interest, such as delivery vehicles (e.g., cell-penetrating peptides), fluorescent dyes for use as hybridization probes in techniques like fluorescence in situ hybridization (FISH), or quencher molecules for the development of molecular beacons. The PEG4 spacer in these constructs helps to maintain the solubility and hybridization properties of the oligonucleotide.
Chemical Modification of Cellular Surfaces and Live-Cell Labeling Methodologies
Understanding the dynamics of the cell surface is critical for elucidating processes such as cell signaling, adhesion, and pathogen entry. This compound is a key tool for the chemical modification and labeling of live cell surfaces. This is typically achieved by first metabolically labeling the cell surface glycans with an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine (ManNAz). Cells process this sugar and display azides on their surface glycoproteins.
Subsequent treatment of these cells with this compound results in the covalent attachment of the linker to the cell surface via the copper-free click reaction. The biocompatibility of SPAAC is a major advantage here, as it allows for the labeling of living cells without compromising their viability. The terminal alcohol on the conjugated linker then provides a handle for the attachment of various probes. For example, biotin (B1667282) can be attached for affinity purification of cell surface proteins, or fluorescent dyes can be added for visualizing the distribution and trafficking of glycans in real-time.
Development of Multi-Functional Bioconjugates for Research Probe Design
The design of multi-functional bioconjugates is a rapidly advancing area of chemical biology, enabling the creation of probes with multiple capabilities. The chemical properties of this compound make it an ideal scaffold for the construction of such complex molecules.
Applications in Chemical Biology and Molecular Imaging Research
Design and Synthesis of Molecular Probes for Advanced Cellular and Subcellular Imaging Studies
The development of molecular probes is fundamental to visualizing and understanding complex biological processes within living systems. ADIBO-PEG4-OH serves as a versatile scaffold for constructing these probes due to its bioorthogonal reactivity and biocompatibility. bio-connect.nlnih.gov The design of such probes typically involves conjugating a targeting moiety, which directs the probe to a specific cellular or subcellular location, with a signaling agent, such as a fluorophore, via the ADIBO linker. nih.gov
The synthesis strategy often leverages the terminal alcohol on the PEG4 spacer, which can be modified to introduce various functionalities. The core of its utility, however, lies in the azadibenzocyclooctyne moiety, which undergoes a highly efficient and selective strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-tagged molecules. mdpi.com This "click chemistry" reaction proceeds rapidly in aqueous environments without the need for cytotoxic copper catalysts, making it ideal for live-cell applications. bio-connect.nl
Researchers have successfully designed probes for imaging specific organelles. For instance, by attaching targeting ligands for mitochondria, lipid droplets, or the endoplasmic reticulum to an ADIBO-based probe, scientists can achieve high-resolution imaging and track the dynamic interactions of these subcellular structures. nih.govfrontiersin.orgmdpi.com The hydrophilic PEG4 spacer is crucial in these designs as it improves the solubility of the probes in aqueous biological media and minimizes non-specific binding, leading to a better signal-to-noise ratio. sigmaaldrich.com Furthermore, photoactivatable Raman probes have been developed using related cyclooctyne (B158145) chemistry, allowing for spatiotemporal control in multiplexed imaging at both the subcellular and single-cell levels. nih.govresearchgate.net
Radiochemical Labeling Strategies for Research Tracers and Pretargeting Methodologies
In nuclear medicine, ADIBO-PEG4-OH is instrumental in developing radiolabeled tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov PET requires the use of molecules labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), or Gallium-68 (⁶⁸Ga). mdpi.com The short half-life of many of these isotopes presents a challenge when labeling large biomolecules like antibodies, which have long circulation times. nih.gov
Pretargeting strategies overcome this limitation by separating the targeting and signaling steps. nih.govnih.gov First, a non-radiolabeled, azide-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a small, radiolabeled molecule containing the ADIBO-moiety is injected. This tracer rapidly finds and "clicks" to the azide-functionalized antibody at the target, enabling high-contrast imaging while minimizing radiation exposure to healthy tissues. nih.govmdpi.com
The synthesis of these radiotracers involves modifying the ADIBO-PEG4-alcohol to incorporate a chelator (like DOTA or NOTA) for radiometals or a prosthetic group for labeling with ¹⁸F. mdpi.com For example, an ¹⁸F-labeled fluorosulfotetrazine has been developed for pretargeting applications, demonstrating excellent in vivo stability and rapid clearance. mdpi.com Studies have shown that this approach enhances the therapeutic index in radioimmunotherapy and allows for the use of short-lived radionuclides that would otherwise be incompatible with antibody pharmacokinetics. nih.govnih.gov
| Radionuclide | Key Property | Common Chelator/Method | Application Benefit |
| Fluorine-18 (¹⁸F) | Short half-life (109.8 min), ideal for PET imaging resolution. mdpi.com | Prosthetic groups (e.g., [¹⁸F]SFB), covalent linkage. mdpi.com | Allows for rapid imaging after pretargeting; high-quality images. mdpi.com |
| Copper-64 (⁶⁴Cu) | Longer half-life (12.7 h), suitable for tracking slower biological processes. | Macrocyclic chelators (e.g., DOTA). mdpi.com | Enables imaging over extended periods, matching antibody pharmacokinetics. |
| Gallium-68 (⁶⁸Ga) | Generator-produced, readily available. | Macrocyclic chelators (e.g., NOTA, DOTA). mdpi.com | Convenient and cost-effective for clinical PET applications. |
| Astatine-211 (²¹¹At) | Alpha-emitter, for therapy. | N/A (used in alpha PRIT). nih.gov | Delivers high-dose radiation to target lesions in pretargeted radioimmunotherapy. nih.gov |
Investigation of Biomolecular Interactions and Pathways Using ADIBO-Derived Tools
Understanding the intricate network of biomolecular interactions is crucial for deciphering cellular pathways and for drug discovery. nih.gov Tools derived from ADIBO-PEG4-OH facilitate the study of these interactions with high specificity. By using the copper-free click reaction, researchers can covalently link a biomolecule of interest (such as a ligand, peptide, or drug candidate) to a reporter tag (like biotin (B1667282) or a fluorophore) via the ADIBO-PEG4-OH linker. bio-connect.nlacs.org
This strategy allows for the creation of customized probes to investigate protein-ligand binding, a cornerstone of medicinal chemistry. nih.govucsd.edu For example, a known ligand can be functionalized with an azide (B81097) and then clicked to an ADIBO-PEG4-biotin construct. The resulting probe can be used in pulldown assays to identify its protein binding partners from a complex cellular lysate. The interaction dynamics, such as binding affinity and kinetics, can then be quantified using techniques like surface plasmon resonance or native mass spectrometry. nih.gov
Modern analytical techniques have been developed to study these interactions without perturbing the native structures. ucsd.edu One such method, Transient Induced Molecular Electronic Spectroscopy (TIMES), can characterize protein-ligand interactions by detecting the electrical signals of molecules, providing accurate binding measurements without chemical modifications that could skew results. ucsd.edu These ADIBO-derived tools are invaluable for validating drug targets, elucidating mechanisms of action, and exploring the conformational changes proteins undergo upon ligand binding. nih.gov
Development of High-Throughput Screening Assays and Diagnostic Research Microarrays
The demand for rapid and efficient screening methods in drug discovery and diagnostics has led to the development of microarray technologies. researchgate.net ADIBO-PEG4-OH and related compounds are central to the fabrication of these platforms, particularly for peptide and protein microarrays. semanticscholar.orgnih.gov In this application, glass slides or other solid supports are functionalized with ADIBO. Subsequently, libraries of azide-containing molecules (e.g., peptides, small molecules) are "spotted" onto the surface, where they become covalently immobilized through the SPAAC reaction. mdpi.comresearchgate.net
This immobilization technique offers several advantages, including excellent kinetics, high spot homogeneity, and robust attachment that withstands multiple washing steps. mdpi.comnih.gov The resulting microarrays can be used for high-throughput screening of protein-protein interactions, identifying enzyme substrates, or profiling antibody responses in serum for diagnostic purposes. researchgate.net Research has demonstrated that peptide microarrays fabricated using ADIBO-based click chemistry exhibit superior performance compared to traditional methods like the enzyme-linked immunosorbent assay (ELISA). semanticscholar.orgnih.gov For instance, an ADIBO-based myc-peptide microarray showed a significantly lower limit of detection (LOD) for antibodies than a standard ELISA. semanticscholar.org
| Assay Comparison | ADIBO-Myc-Peptide Microarray | Biotinylated Myc-Peptide ELISA |
| Principle | Covalent immobilization via SPAAC on ADIBO-activated surface. semanticscholar.org | Biotin-streptavidin interaction on microtiter plate. semanticscholar.org |
| Limit of Detection (LOD) | 2 ng/mL. semanticscholar.org | 7 ng/mL. semanticscholar.org |
| Key Advantage | Superior sensitivity, robust covalent linkage, high-throughput capability. researchgate.netnih.gov | Established, widely used method. |
Furthermore, the development of synthetic strategies for creating large, diverse libraries of azide-containing building blocks facilitates their use in high-throughput screening campaigns that employ click chemistry for hit identification. rsc.org The covalent attachment of blocking agents like bovine serum albumin (BSA) or dextran (B179266) via click chemistry has also been shown to be highly effective at reducing non-specific binding on microarray surfaces. researchgate.netnih.gov
Integration with Materials Science and Surface Functionalization Research
Fabrication of Advanced Polymeric Materials and Hydrogels via ADIBO-Mediated Click Chemistry
The principles of click chemistry are widely applied to the synthesis of novel polymeric materials and hydrogels. acs.org ADIBO-PEG4-alcohol can be used in the fabrication of complex polymer architectures and crosslinked hydrogel networks. The SPAAC reaction enables the rapid and efficient formation of stable triazole linkages between ADIBO-functionalized components and azide-modified polymers or crosslinkers. capes.gov.brrsc.org
Hydrogels formed using this method exhibit tunable properties beneficial for biomedical applications. For instance, PEG-based hydrogels can be fabricated to be injectable and degradable. rsc.orgnih.gov By incorporating ester groups into the polymer backbone along with the ADIBO-azide crosslinks, the resulting hydrogel's degradation can be controlled by pH-dependent hydrolysis. rsc.org This allows for the creation of materials that are stable at physiological pH but can break down over time, which is crucial for applications like temporary scaffolds in tissue engineering or as depots for drug delivery. The gelation process is often rapid, occurring within minutes, which is advantageous for in situ applications. rsc.org
Research has demonstrated that the mechanical properties and swelling ratios of such hydrogels can be precisely controlled by varying the concentration of the PEG precursors and the crosslinking density. researchgate.net This tunability is essential for mimicking the properties of different biological tissues.
Table 1: Research Findings on ADIBO-Mediated Hydrogel Fabrication
| Precursor 1 | Precursor 2 | Crosslinking Chemistry | Key Finding | Application Area |
|---|---|---|---|---|
| 4-arm PEG-Azide | 4-arm PEG-Cyclooctyne | SPAAC | Rapid gelation (< 5 mins); pH-dependent degradation due to incorporated ester groups. rsc.org | Injectable biomaterials, embolic agents. rsc.org |
| Alkyne-modified PVA | PEG-diazide | SPAAC | Network properties are influenced by the crosslinker type; polyfunctional PVA crosslinkers show higher gelation capacity than bifunctional PEG. capes.gov.brresearchgate.net | Tissue engineering scaffolds. |
| Azide-modified polymers | DBCO-functionalized crosslinkers | SPAAC | A versatile method for creating hydrogels with controlled payload capture and release capabilities. nih.gov | Stimuli-responsive drug delivery systems. nih.gov |
Surface Modification Techniques for Solid Supports and Nanomaterials
Surface functionalization is a critical process for tailoring the interface between a synthetic material and a biological environment. nih.govresearchgate.net ADIBO-PEG4-alcohol serves as an ideal surface modification agent. The alcohol terminus can be used to anchor the molecule to a solid support, while the exposed ADIBO group is available for the covalent attachment of azide-containing molecules via SPAAC. The PEG4 spacer provides a hydrophilic barrier that can reduce non-specific protein adsorption, a phenomenon known as bio-fouling, which is crucial for applications in complex biological fluids. nih.govnih.gov
Nanoparticles, such as those made of gold (AuNPs) or magnetic materials (MNPs), are widely used in biomedical research for imaging, sensing, and delivery applications. nih.govrsc.org Their utility is greatly enhanced by surface functionalization, which improves stability and enables specific targeting. nih.govmdpi.com
ADIBO-PEG4-alcohol can be incorporated into the surface coating of nanoparticles. For example, in the synthesis of gold nanoparticles, a thiol-terminated version of the PEG-ADIBO linker can be used to form a self-assembled monolayer on the gold surface. nih.gov This creates a stable, functionalized nanoparticle with outward-facing ADIBO groups ready for "clicking" with any azide-modified molecule of interest, such as targeting ligands, therapeutic agents, or imaging probes. nih.gov This covalent conjugation strategy offers greater stability and control compared to simple physical adsorption. nih.gov
Table 2: Examples of Nanoparticle Functionalization for Research
| Nanoparticle Type | Functionalization Strategy | Attached Molecule (via Azide) | Research Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Co-assembly with HS-PEG-N3 and HS-PEG-ADIBO | Azide-reactive groups for subsequent cycloaddition. nih.gov | Oligonucleotide encapsulation and delivery. nih.gov |
| Magnetic Nanoparticles (MNPs) | Surface modification to present azido (B1232118) groups | Alkynated proteins/biomolecules | Site-specific immobilization of proteins for enhanced bioactivity. nih.gov |
| Generic Nanoplatforms | Use of heterobifunctional PEG linkers (e.g., ADIBO-PEG-X) | Targeting ligands (antibodies, peptides). nih.gov | Targeted drug and gene delivery. nih.govnih.gov |
Hydrogels designed for regenerative medicine often serve as scaffolds that support cell growth and as reservoirs for the controlled release of bioactive molecules. nih.govnih.gov The "blank slate" nature of PEG hydrogels makes them particularly suitable for these applications, as they can be modified to present specific biological signals. nih.gov
ADIBO-PEG4-alcohol is instrumental in engineering these "smart" hydrogels. A pre-formed hydrogel can be functionalized with ADIBO groups, creating active sites for the covalent immobilization of azide-modified biomolecules like growth factors, peptides, or enzymes. nih.gov This covalent tethering via SPAAC prevents the premature leakage of the biomolecule from the hydrogel matrix. Release can then be controlled by incorporating degradable elements into the hydrogel network or the linker itself. For example, matrix metalloproteinase (MMP)-degradable peptide sequences can be included, allowing encapsulated cells to remodel their environment and trigger the release of tethered factors by secreting MMP enzymes. nih.gov This approach enables the creation of dynamic scaffolds that can interact with and respond to cellular activity.
Development of Biosensor Platforms and Bio-Interface Engineering
The performance of biosensors and other bio-interface devices relies heavily on the precise and stable immobilization of biorecognition elements (e.g., antibodies, peptides, or nucleic acids) onto a sensor surface. nih.gov ADIBO-mediated click chemistry provides a robust method for achieving this. researchgate.net
In a typical application, a sensor surface, such as a glass slide or a gold electrode, is first functionalized to present ADIBO groups. researchgate.net This can be achieved by treating the surface with silanes or other reagents that have been modified to include the ADIBO-PEG4-alcohol linker. Subsequently, an azide-derivatized capture probe is spotted onto the surface, where it covalently "clicks" into place. nih.gov Research has shown that this immobilization method offers excellent kinetics, reproducibility, and high specificity. researchgate.net The PEG spacer helps to extend the capture probe away from the surface, enhancing its accessibility to target molecules in a sample and reducing non-specific binding from other proteins, which is a major challenge in diagnostic assays. nih.gov This leads to biosensors with improved sensitivity and a better signal-to-noise ratio. researchgate.netrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Azadibenzocyclooctyne-PEG4-alcohol | ADIBO-PEG4-alcohol, DBCO-PEG4-OH |
| Polyethylene (B3416737) glycol | PEG |
| Poly(vinyl alcohol) | PVA |
| Gold Nanoparticles | AuNPs |
| Magnetic Nanoparticles | MNPs |
| N-hydroxysuccinimide | NHS |
Methodological Advancements, Research Challenges, and Future Directions
Optimization of Reaction Conditions for Enhanced Efficiency and Chemoselectivity in Complex Systems
The efficiency of SPAAC reactions involving azadibenzocyclooctyne derivatives is highly dependent on the specific reaction environment. Optimizing conditions is crucial for achieving high yields and maintaining selectivity, particularly within intricate biological milieu. Key parameters that are frequently adjusted include solvent composition, reactant concentrations, and temperature.
For instance, studies on ADIBO-based surface immobilization have shown that solvent choice significantly impacts reaction kinetics. The use of aqueous buffers mixed with organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the solubility of hydrophobic reactants and improve reaction rates. nih.gov Research into oligonucleotide bioconjugations using related heteroatom-alkynes has highlighted that a systematic survey of solvents, copper sources (in the case of catalyzed reactions), and reducing agents is critical for maximizing product conversion. nih.gov While ADIBO-PEG4-alcohol is designed for copper-free click chemistry, the principles of solvent and concentration optimization remain paramount. For example, saturating kinetics for surface-based ADIBO reactions have been observed at micromolar concentrations, indicating that high concentrations are not always necessary to achieve efficient labeling. nih.gov Furthermore, temperature can be a tool to increase coupling rates, although its application in live-cell studies is limited by biological tolerance. nih.gov
| Parameter | Observation | Impact on Efficiency/Selectivity |
| Solvent | Use of aqueous buffers with organic co-solvents (e.g., 1:1 H₂O:DMSO) | Improves solubility of diverse substrates, leading to higher reaction rates. nih.gov |
| Concentration | Saturation of fluorescence signals observed at ~100 μM for surface reactions | Demonstrates that optimal concentration can maximize signal without excessive reagent use. nih.gov |
| Temperature | Higher temperatures can increase coupling rates | Useful for in vitro applications but limited by cellular viability in biological systems. nih.gov |
| Blocking Agents | PEGylation of surfaces post-reaction (e.g., using ADIBO-PEG4-amine) | Reduces non-specific binding of other molecules, enhancing the chemoselectivity of the intended ligation. nih.gov |
Strategies for Mitigating Kinetic Limitations and Enhancing Reaction Rates in Research Applications
The development of cyclooctynes for SPAAC has been an ongoing effort to improve reaction kinetics. The inherent ring strain of the cyclooctyne (B158145) motif is the primary driver of its reactivity with azides. wikipedia.org The azadibenzocyclooctyne (ADIBO/DIBAC) structure was specifically engineered to enhance this reactivity. mdpi.com The introduction of a nitrogen atom into the cyclooctyne ring and the fusion of benzene (B151609) rings create a highly strained and electronically activated alkyne, leading to faster reaction rates compared to earlier cyclooctynes like DIFO or BCN. mdpi.comnih.gov
Further strategies to boost reaction rates include structural modifications to the ADIBO core. One notable example is the conversion of the hydroxyl group in a related DIBAC structure to a ketone (Keto-DIBO), which alters the ring conformation and results in a three-fold increase in reaction rate. wikipedia.org While Azadibenzocyclooctyne-PEG4-alcohol itself is a refined molecule, the underlying principle of structural tuning to overcome kinetic barriers is a key area of research. The choice of the azide (B81097) reaction partner can also influence kinetics; for example, picryl azide exhibits significantly lower activation barriers compared to phenyl azide in cycloadditions with strained cycloalkenes. researchgate.net Therefore, a comprehensive strategy involves both optimizing the cyclooctyne structure and selecting an appropriately reactive azide partner for the specific application.
Exploration of Novel Azadibenzocyclooctyne Architectures for Expanded Reactivity Profiles
Beyond ADIBO, other related structures like biarylazacyclooctynone (BARAC) have been developed. mdpi.comnih.gov Although early attempts to synthesize BARAC resulted in low yields, subsequent optimizations have improved its preparation. nih.gov These different architectures offer potentially distinct reactivity profiles and physical properties. The exploration of these novel scaffolds is driven by the need for a broader toolkit of bioorthogonal reagents. Strategies to enhance reactivity include increasing conformational strain, contracting or expanding the ring, and making electronic modifications. researchgate.net The development of such diverse architectures is crucial for expanding the scope and fine-tuning the performance of SPAAC reactions.
| Cyclooctyne Derivative | Key Structural Feature | Relative Reactivity Trend |
| DIFO (Difluorinated Cyclooctyne) | Electron-withdrawing fluorine atoms | Moderate |
| BCN (Bicyclononyne) | Fused cyclopropane (B1198618) ring system | High |
| ADIBO (Azadibenzocyclooctyne) | Fused benzene rings and an endocyclic nitrogen atom | Very High nih.gov |
| BARAC (Biarylazacyclooctynone) | Ketone group within the eight-membered ring | Varies with synthesis method mdpi.comnih.gov |
| Keto-DIBO | Ketone replacing hydroxyl on the ADIBO backbone | Extremely High (3x faster than parent) wikipedia.org |
Integration with Complementary Bioorthogonal Reactions for Multiplexed Research Applications
A significant frontier in chemical biology is the ability to track multiple molecular processes simultaneously within the same system. nih.gov This requires the use of several bioorthogonal reactions that proceed independently without cross-reacting. researchgate.net The SPAAC reaction of this compound with an azide is compatible with a number of other bioorthogonal ligations, enabling its use in multiplexed labeling experiments. nih.govnih.gov
One of the most common partners for ADIBO-based chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). researchgate.netnih.gov The distinct mechanisms of SPAAC (a [3+2] cycloaddition) and IEDDA prevent interference between the reactive partners. nih.gov This orthogonality allows researchers to, for example, label one population of cells or biomolecules using an azide/ADIBO pair and a second population with a tetrazine/TCO pair, each bearing a different reporter fluorophore. Recent work has demonstrated the compatibility of up to four different bioorthogonal reactions, including SPAAC and tetrazine ligation, for multicolor fluorescent labeling of cell surface proteins. nih.gov
| Reaction 1 (for ADIBO) | Reaction 2 (Complementary) | Basis of Orthogonality | Potential Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation | Distinct reaction mechanisms ([3+2] vs. [4+2] cycloaddition) and mutually unreactive functional groups (azide/alkyne vs. tetrazine/alkene). nih.gov | Dual-color imaging of two different cell-surface proteins or glycans. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oxime/Hydrazone Ligation | ADIBO does not react with aldehydes or ketones; oximes/hydrazones do not react with azides. wikipedia.org | Labeling of proteins (via SPAAC) and cell-surface glycans modified with aldehydes (via oxime ligation). |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Quadricyclane Ligation | The reaction partners (e.g., bis(dithiobenzil)nickel(II) and quadricyclane) are unreactive toward azides and cyclooctynes. wikipedia.org | Multi-component analysis in complex biological systems. |
Computational and Theoretical Studies for Predicting and Optimizing ADIBO Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of bioorthogonal reagents like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model transition states and calculate the activation barriers of cycloaddition reactions. researchgate.netrsc.org These studies help elucidate why certain cyclooctyne structures are more reactive than others. For example, computational analysis using a distortion/interaction model can explain the trend of increasing reactivity with decreasing ring size in cycloalkynes. researchgate.net It reveals that the energetic penalty required to distort the reactants into the transition state geometry is a key determinant of the reaction barrier.
More recently, machine learning (ML) has emerged as a promising approach for predicting reaction outcomes, such as yield. ucla.edunih.gov By training algorithms like random forests on datasets from high-throughput experiments, ML models can predict the performance of a reaction based on computed physical and chemical descriptors of the reactants. princeton.edu For instance, descriptors such as molecular orbital energies (e.g., LUMO) and electrostatic charges can be used as inputs to predict the yield of a cross-coupling reaction. princeton.edu Applying these predictive models to SPAAC could accelerate the optimization of reaction conditions and guide the design of new, more efficient azadibenzocyclooctyne derivatives without the need for exhaustive experimental screening. nih.govnih.gov
Expanding the Research Scope of this compound in Emerging Scientific Disciplines
The robust and bio-inert nature of the triazole linkage formed by the reaction of this compound makes it an ideal tool for applications in emerging fields beyond traditional cell labeling. The PEG4-alcohol handle is particularly important, as it confers hydrophilicity for in vivo work and provides a convenient point for attaching other molecules of interest, such as drugs or imaging agents.
In the field of drug delivery, this compound can be used to construct targeted therapeutic systems. nih.govresearchgate.net For example, a targeting ligand (like an antibody) could be modified with an azide, allowing it to specifically bind to diseased cells. A therapeutic payload attached to this compound could then be administered, which would selectively "click" onto the azide-modified targeting ligand at the site of disease, concentrating the drug where it is needed most.
In advanced imaging, there is growing interest in "theranostic" nanoparticles that combine therapeutic delivery with diagnostic imaging. researchgate.netnih.gov this compound could be used to functionalize the surface of nanoparticles, such as those made for ultrasound or optoacoustic imaging. nih.govnih.gov This would allow for the attachment of azide-bearing targeting moieties or fluorescent dyes, enabling researchers to visualize the biodistribution and target engagement of the nanoparticles in real-time while they deliver a therapeutic agent.
Q & A
Q. What are the structural and functional characteristics of Azadibenzocyclooctyne-PEG4-alcohol, and how do they influence its applications in bioconjugation?
this compound (DBCO-PEG4-alcohol) comprises three key components:
- DBCO (dibenzocyclooctyne) : Enables strain-promoted, copper-free click chemistry with azide-containing molecules, ideal for sensitive biological systems .
- PEG4 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility for biomolecular conjugates .
- Alcohol (-OH) terminus : Allows further functionalization via esterification or etherification .
Q. Applications :
- Labeling proteins, antibodies, or nucleic acids without cytotoxic copper catalysts.
- Conjugating biomolecules in live-cell imaging or in vivo studies due to its biocompatibility .
Methodological Insight :
When designing bioconjugation experiments, confirm the azide density on the target molecule to ensure stoichiometric efficiency. Use MALDI-TOF or HPLC to verify conjugation success .
Q. What experimental protocols are recommended for verifying the purity and stability of DBCO-PEG4-alcohol under varying conditions?
Purity Assessment :
Q. Stability Testing :
Q. Protocol :
- Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to simulate long-term stability.
- Use LC-MS to identify degradation byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction parameters for DBCO-PEG4-alcohol in copper-free click chemistry to maximize yield and minimize side reactions?
Key Variables :
- Solvent : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance DBCO-azide interaction. Avoid aqueous buffers with competing nucleophiles .
- pH : Maintain pH 7–9 to preserve DBCO stability while ensuring azide reactivity .
- Temperature : Reactions proceed efficiently at 25–37°C; higher temperatures may accelerate hydrolysis .
Q. Optimization Strategy :
Q. Troubleshooting :
Q. How should contradictory data in DBCO-mediated conjugation efficiency be analyzed, particularly when comparing results across different biomolecular systems?
Common Discrepancies :
- Varying conjugation efficiency between proteins (e.g., IgG vs. albumin) due to differences in azide accessibility.
- Inconsistent reaction kinetics in heterogeneous vs. homogeneous phases.
Q. Resolution Framework :
Control Experiments : Include a small-molecule azide (e.g., benzyl azide) as a positive control to isolate system-specific variables .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to identify steric or conformational barriers .
Statistical Analysis : Apply ANOVA to assess significance of observed differences; report p-values and confidence intervals .
Case Study :
If DBCO-PEG4-alcohol shows lower efficiency with a membrane protein, consider adding a solubilizing agent (e.g., CHAPS) or increasing PEG4 spacer length to reduce steric hindrance .
Q. What comparative methodologies are appropriate for evaluating DBCO-PEG4-alcohol against other bifunctional linkers (e.g., NHS esters, maleimides) in targeted drug delivery systems?
Experimental Design :
Q. Data Interpretation :
- DBCO-PEG4-alcohol outperforms copper-dependent linkers in biocompatibility but may require longer reaction times.
- Use Kaplan-Meier survival analysis for in vivo efficacy comparisons .
Q. How can researchers address challenges in quantifying DBCO-PEG4-alcohol concentration in complex biological matrices (e.g., plasma, tissue homogenates)?
Analytical Strategies :
- Sample Preparation : Precipitate proteins with acetonitrile (1:3 v/v) to reduce matrix interference.
- Quantification Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
